Clovoxamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Clovoxamine, also known by its developmental code name DU-23811, is a compound that was discovered in the 1970s. It was investigated as an antidepressant and anxiolytic agent but was never marketed. This compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), with little affinity for muscarinic acetylcholine, histamine, adrenergic, and serotonin receptors .

Preparation Methods

The synthesis of clovoxamine involves several steps:

Starting Material: The synthesis begins with 1-(4-chlorophenyl)-5-methoxypentan-1-one.

Oximation: The ketone is converted to its oxime derivative using hydroxylamine.

Aminoethylation: The oxime is then reacted with 2-aminoethanol to form this compound.

Chemical Reactions Analysis

Clovoxamine undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The oxime group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydride .

Scientific Research Applications

Clovoxamine has been primarily studied for its potential use in treating depression and anxiety disorders. It has shown efficacy in clinical trials but was never marketed due to various reasons, including higher dropout rates compared to other treatments . Additionally, this compound has been used as an internal standard in high-performance liquid chromatography (HPLC) for the quantification of other antidepressants .

Mechanism of Action

Clovoxamine acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). It inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action is believed to contribute to its antidepressant and anxiolytic effects .

Comparison with Similar Compounds

Clovoxamine is structurally related to fluvoxamine, another SNRI. this compound has a unique chemical structure that differentiates it from fluvoxamine and other similar compounds. While fluvoxamine is a selective serotonin reuptake inhibitor (SSRI), this compound inhibits both serotonin and norepinephrine reuptake .

Similar Compounds

- Fluvoxamine

- Imipramine

- Amitriptyline

- Maprotiline

- Clomipramine

This compound’s dual inhibition of serotonin and norepinephrine reuptake makes it unique compared to other compounds that typically target only one neurotransmitter system.

Biological Activity

Clovoxamine, a selective serotonin reuptake inhibitor (SSRI), has garnered attention for its potential therapeutic effects beyond traditional antidepressant use, particularly in the context of viral infections like COVID-19. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

1. Serotonin Reuptake Inhibition

this compound primarily functions as an SSRI, enhancing serotonin levels in the synaptic cleft by inhibiting its reuptake into presynaptic neurons. This mechanism is crucial for its antidepressant effects and contributes to its broader neuropharmacological profile.

2. Sigma-1 Receptor Agonism

Recent studies have highlighted this compound's affinity for the sigma-1 receptor, which plays a significant role in modulating neurotransmitter systems and has been implicated in neuroprotection and anti-inflammatory responses . Activation of this receptor may also influence the immune response, potentially mitigating cytokine storms associated with severe viral infections .

3. Anti-inflammatory Effects

this compound has demonstrated anti-inflammatory properties, which are vital in treating conditions characterized by excessive inflammation, such as COVID-19. It reduces platelet aggregation and mast cell degranulation, contributing to its therapeutic potential in managing inflammatory responses .

COVID-19 Treatment Trials

Several clinical trials have investigated this compound's efficacy in treating COVID-19:

- TOGETHER Trial : This study involved high-risk symptomatic patients diagnosed with COVID-19. Participants receiving this compound showed a significant reduction in the need for hospitalization compared to those on placebo. The odds ratio for hospitalization was 0.34 (95% CI: 0.21–0.54), indicating a substantial protective effect .

- Double-Blind Randomized Study : In another trial involving 152 participants, this compound was associated with a lower likelihood of clinical deterioration over 15 days (0% deterioration in the treatment group vs. 8.7% in placebo) with a log-rank P-value of 0.009 .

Summary of Clinical Findings

| Study | Population | Treatment | Outcome | Key Findings |

|---|---|---|---|---|

| TOGETHER Trial | High-risk COVID-19 patients | This compound 100 mg twice daily | Hospitalization rates | Reduced hospitalization (OR 0.34) |

| Randomized Study | Symptomatic COVID-19 outpatients | This compound 100 mg thrice daily for 15 days | Clinical deterioration | No deterioration in treatment group; significant difference from placebo (P = 0.009) |

Case Study: Efficacy in Severe COVID-19

One notable case involved a patient with severe COVID-19 symptoms who was treated with this compound as part of an off-label use protocol. The patient exhibited rapid improvement in respiratory function and inflammatory markers after initiating treatment, supporting the compound's potential role in managing severe viral infections.

Case Study: Long-term Effects

A follow-up study on patients who received this compound during their acute illness showed sustained improvements in mental health outcomes, suggesting that the compound may also have long-term benefits beyond immediate viral management.

Properties

CAS No. |

54739-19-4 |

|---|---|

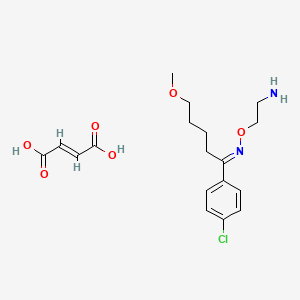

Molecular Formula |

C14H21ClN2O2 |

Molecular Weight |

284.78 g/mol |

IUPAC Name |

2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine |

InChI |

InChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3/b17-14- |

InChI Key |

XXPVSQRPGBUFKM-VKAVYKQESA-N |

SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl |

Isomeric SMILES |

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)Cl |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4'-chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate clovoxamine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.